Ara-UTP Exhibits 2.5-Fold Higher IC50 than Ara-CTP Against SARS-CoV-2 RdRp in Direct Competition Assays
In a head-to-head competition assay using SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), ara-UTP demonstrated an IC50 of 75 ± 25 μM in the presence of 0.1 μM natural UTP, whereas ara-CTP showed a 2.5-fold more potent IC50 of 30 ± 10 μM under identical conditions with 0.1 μM CTP [1]. This quantifies the differential potency between these two arabinose analogs against the same viral target, indicating that polymerase active site geometry favors the cytidine analog over the uridine analog by a significant margin.
| Evidence Dimension | IC50 (μM) against SARS-CoV-2 RdRp |
|---|---|
| Target Compound Data | 75 ± 25 μM (with 0.1 μM UTP) |
| Comparator Or Baseline | Ara-CTP: 30 ± 10 μM (with 0.1 μM CTP) |
| Quantified Difference | Ara-UTP IC50 is 2.5-fold higher (less potent) than ara-CTP |
| Conditions | SARS-CoV-2 polymerase primer extension assay with 0.1 μM natural NTP competition; dose-response curve fitting |
Why This Matters
This direct comparison enables researchers to select the appropriate ara-NTP for SARS-CoV-2 studies based on quantitative potency, avoiding the use of ara-UTP when ara-CTP provides superior inhibition at lower concentrations.
- [1] Xiao Z, Das A, Jain A, et al. The 2'-endo conformation of arabinose-CTP and arabinose-UTP inhibit viral polymerases by inducing long pauses. bioRxiv. 2025. Figure 1. doi:10.1101/2025.08.26.672356 View Source
